1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol
Description
1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol is a benzodioxol-containing compound characterized by a propane-1,3-diol backbone and a methylidene group. The benzodioxol moiety (a fused benzene and dioxole ring) is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and metabolic stability.
Properties
CAS No. |
601501-48-8 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylidenepropane-1,3-diol |
InChI |
InChI=1S/C11H12O4/c1-7(5-12)11(13)8-2-3-9-10(4-8)15-6-14-9/h2-4,11-13H,1,5-6H2 |
InChI Key |
XHYQYKKBSYCWIT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzodioxole and a suitable aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Diol vs.
- Methylidene Group : The methylidene moiety introduces steric and electronic effects distinct from amines (Eutylone) or heterocycles (oxadiazole), possibly affecting reactivity and binding interactions.
2.2 Pharmacological and Biochemical Activity
- Antifungal Potential: Molecular docking studies () suggest benzodioxol derivatives with propenone groups (e.g., compound K in ) inhibit fungal enzymes like lanosterol 14α-demethylase. The target compound’s diol groups may enhance hydrogen bonding with enzyme active sites, though empirical validation is needed.
- Psychoactive Derivatives: Eutylone () and related β-keto benzodioxol compounds are regulated psychoactive substances, acting as stimulants. The absence of an amino group in the target compound likely eliminates such activity, highlighting the role of substituents in pharmacological profiles.
2.3 Physicochemical Properties
- Crystallography : Benzodioxol compounds often exhibit defined puckering in crystallographic studies (). The methylidene group may influence crystal packing, as seen in similar systems.
Biological Activity
1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol (commonly referred to as "compound X") is a synthetic organic compound with potential pharmacological applications. Its structure includes a benzodioxole moiety, which is known for various biological activities, including antioxidant and antimicrobial properties. This article reviews the biological activity of compound X, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 220.21 g/mol
- CAS Number : 71374260
- SMILES Notation : CC(=C(C(CO)O)C1=CC2=C(OCO2)=C1O)C
Antioxidant Activity
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. Compound X has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- Study Findings :
- In vitro assays demonstrated that compound X reduced reactive oxygen species (ROS) levels by approximately 30% compared to control groups.
- The IC50 value for radical scavenging activity was determined to be around 50 µM, indicating moderate potency.
Antimicrobial Activity
The antimicrobial properties of compound X were evaluated against various bacterial strains and fungi.
-
Tested Organisms :
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
-
Results :
- Compound X exhibited a minimum inhibitory concentration (MIC) of 125 µg/mL against E. coli and S. aureus.
- The compound showed fungicidal activity with an MIC of 100 µg/mL against C. albicans.
Cytotoxicity
The cytotoxic effects of compound X were assessed using human cancer cell lines.
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
-
Findings :
- Compound X demonstrated selective cytotoxicity with an IC50 of 45 µM for HeLa cells and 60 µM for MCF-7 cells.
- Apoptosis assays indicated that the compound induces programmed cell death in a dose-dependent manner.
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 50 µM | |
| Antimicrobial | MIC Assay | MIC = 125 µg/mL (E. coli) | |
| Cytotoxicity | MTT Assay | IC50 = 45 µM (HeLa) | |
| IC50 = 60 µM (MCF-7) |
Case Studies
-
Case Study on Antioxidant Effects
A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of various benzodioxole derivatives, including compound X. The results indicated that these compounds could significantly reduce oxidative damage in neuronal cells, suggesting potential applications in neuroprotection. -
Case Study on Antimicrobial Efficacy
Another research article investigated the antimicrobial properties of compound X against pathogenic bacteria. The findings revealed that its effectiveness was comparable to conventional antibiotics, highlighting its potential as a natural antimicrobial agent in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
